molecular formula C12H15Cl2NO B3859132 1-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanone;hydrochloride

1-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanone;hydrochloride

Cat. No.: B3859132
M. Wt: 260.16 g/mol
InChI Key: KYYGGEPDITWJII-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanone;hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group attached to a pyrrolidine ring via an ethanone linkage, with an additional hydrochloride group. Its unique structure imparts distinct chemical and biological properties, making it a valuable subject of study.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanone;hydrochloride involves several steps. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .

Scientific Research Applications

1-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanone;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanone;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanone;hydrochloride can be compared with other similar compounds such as:

    1-(4-Bromophenyl)-2-pyrrolidin-1-ylethanone: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.

    1-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanone: The presence of a fluorine atom can significantly alter the compound’s properties, including its metabolic stability and binding affinity to targets.

    1-(4-Methylphenyl)-2-pyrrolidin-1-ylethanone: The methyl group can influence the compound’s lipophilicity and overall biological activity

These comparisons highlight the uniqueness of this compound in terms of its chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-pyrrolidin-1-ylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO.ClH/c13-11-5-3-10(4-6-11)12(15)9-14-7-1-2-8-14;/h3-6H,1-2,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYGGEPDITWJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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